molecular formula C7H7BrClN3 B13112153 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine

4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine

Cat. No.: B13112153
M. Wt: 248.51 g/mol
InChI Key: QYLWDINRWBAJEV-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H7BrClN3. This compound is characterized by the presence of bromine and chlorine substituents on the pyridazine ring, along with a cyclopropyl group attached to the nitrogen atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-6-chloropyridazine.

    Cyclopropylation: The introduction of the cyclopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-6-chloropyridazine with cyclopropylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the pyridazine ring facilitate selective functionalization reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. For example, oxidation with hydrogen peroxide (H2O2) can yield corresponding N-oxides.

    Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions are commonly employed to introduce various functional groups at specific positions on the pyridazine ring.

Common Reagents and Conditions

    Substitution Reactions: Organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridazine derivatives.

    Oxidation: Formation of N-oxides.

    Coupling Reactions: Formation of biaryl and other coupled products.

Scientific Research Applications

4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-chloropyridazin-3-amine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.

    3-Amino-4-bromo-6-chloropyridazine: Another similar compound used in various synthetic applications.

Uniqueness

The presence of the cyclopropyl group in 4-Bromo-6-chloro-N-cyclopropylpyridazin-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

4-bromo-6-chloro-N-cyclopropylpyridazin-3-amine

InChI

InChI=1S/C7H7BrClN3/c8-5-3-6(9)11-12-7(5)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)

InChI Key

QYLWDINRWBAJEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NN=C(C=C2Br)Cl

Origin of Product

United States

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